Bis(p-tert-butylphenyl) phenyl phosphate

説明

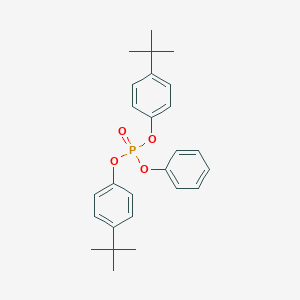

Bis(p-tert-butylphenyl) phenyl phosphate is an organic compound with the molecular formula C26H31O4P. It is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications. The compound is characterized by the presence of two tert-butylphenyl groups and one phenyl group attached to a phosphate moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(p-tert-butylphenyl) phenyl phosphate typically involves the esterification of phenyl phosphate with p-tert-butylphenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The general steps include:

- Mixing phenyl phosphate and p-tert-butylphenol in a molar ratio.

- Adding an esterification agent, such as triethylamine, to catalyze the reaction.

- Heating the mixture to a specific temperature to promote the esterification process.

- Purifying the product through solvent extraction, crystallization, or distillation to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors to mix the reactants.

- Employing continuous flow systems to maintain optimal reaction conditions.

- Utilizing advanced purification techniques, such as chromatography, to ensure the purity and quality of the final product .

化学反応の分析

Hydrolytic Degradation

BTPPP undergoes hydrolysis in aqueous environments, forming phosphoric acid and tert-butylphenols. Key findings:

| Degradation Product | Formation Pathway |

|---|---|

| Phosphoric acid | Ester hydrolysis |

| 4-tert-butylphenol | Aryl cleavage |

Thermal Decomposition

Thermal analysis reveals BTPPP's stability during combustion:

- TGA-IR findings :

| Thermal Parameter | Value |

|---|---|

| Initial decomposition temperature | 250°C |

| Peak heat release rate reduction | 30% |

Microbial Degradation

Microbial communities metabolize BTPPP through:

- Enzymatic pathways : Phosphatases cleave phosphate esters .

- Catabolic products : Phenol derivatives and phosphoric acid .

- Optimal conditions : Low concentrations (<100 μg/mL) enhance degradation efficiency .

Oxidation/Reduction Reactions

Limited data suggest BTPPP undergoes:

- Oxidative cleavage : Forms phosphorylated intermediates under strong oxidants (e.g., KMnO₄) .

- Reduction : Lithium aluminum hydride converts phosphate groups to phosphine derivatives .

Stability and Binding Interactions

科学的研究の応用

Flame Retardant Additive

BTPPP is primarily employed as a flame retardant in polymers, textiles, and coatings. Its effectiveness in reducing flammability makes it suitable for applications in:

- Polyvinyl Chloride (PVC) : Used in construction materials and electrical insulation.

- Polyurethane Foams : Commonly found in furniture and automotive interiors.

- Textile Coatings : Enhances the fire resistance of fabrics used in upholstery and protective clothing.

Case Study : In a study assessing the efficacy of BTPPP in polyurethane foams, it was found that incorporating BTPPP significantly reduced the peak heat release rate during combustion tests, demonstrating its effectiveness as a flame retardant .

Lubricants and Hydraulic Fluids

BTPPP serves as a lubricant additive in various industrial applications. Its properties enhance the performance of:

- High-performance hydraulic fluids : Used in machinery and aerospace applications.

- Metalworking fluids : Provides lubrication during machining processes.

Data Table 1: Applications of BTPPP in Lubricants

| Application Type | Specific Use Case | Benefits |

|---|---|---|

| Hydraulic Fluids | Aerospace machinery | Improved thermal stability |

| Metalworking Fluids | CNC machining | Enhanced lubrication and cooling |

Biocompatibility Studies

Research has indicated that BTPPP can leach from medical-grade plastics used in bioprocessing films, potentially affecting cell growth. Studies have shown that even low concentrations (10 ppb) can inhibit cell growth by up to 50% . This finding necessitates careful monitoring of BTPPP levels in bioprocessing environments.

Case Study : A study on the leachability of BTPPP from single-use bioprocessing containers revealed significant impacts on cell culture performance, leading to recommendations for improved material controls to minimize exposure .

Regulatory Considerations

The use of BTPPP is subject to regulatory scrutiny due to potential environmental impacts. In various jurisdictions, including the EU and the USA, there are ongoing assessments regarding the safety and environmental risks associated with phosphoric acid esters like BTPPP .

作用機序

The mechanism of action of Bis(p-tert-butylphenyl) phenyl phosphate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as secretory phospholipase A2 (sPLA2), by binding to their active sites. This inhibition can lead to anti-inflammatory effects and other biological activities. The pathways involved include the modulation of inflammatory responses and the stabilization of cellular membranes .

類似化合物との比較

- Tris(2,4-di-tert-butylphenyl) phosphate

- Bis(2,4-di-tert-butylphenyl) phosphate

- Bis(2-tert-butylphenyl) phenyl phosphate

Comparison: Bis(p-tert-butylphenyl) phenyl phosphate is unique due to its specific combination of phenyl and tert-butylphenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in various fields .

生物活性

Bis(p-tert-butylphenyl) phenyl phosphate (BTPPP) is an organophosphate compound primarily used as a flame retardant and plasticizer in various industrial applications. Its biological activity has garnered attention due to potential health implications associated with its use and leaching from materials. This article reviews the biological activities of BTPPP, focusing on its cytotoxic effects, neurodevelopmental impacts, and mechanisms of action, supported by relevant case studies and research findings.

- Chemical Formula : C26H31O4P

- Molecular Weight : 442.51 g/mol

- CAS Number : 56803-37-3

Biological Activity Overview

BTPPP exhibits several biological activities that can affect cellular health and development. Key areas of focus include:

- Cytotoxicity : BTPPP has been shown to induce cytotoxic effects in various cell lines, particularly in Chinese hamster ovary (CHO) cells. Studies indicate that concentrations as low as 0.005 μg/ml can lead to significant reductions in mitochondrial mass and increased reactive oxygen species (ROS) production, indicating oxidative stress and potential pre-lethal cytotoxicity .

- Neurodevelopmental Effects : Research has highlighted the adverse effects of BTPPP on neurodevelopment, particularly in murine models. Exposure to BTPPP has been linked to impaired endochondral ossification due to the inhibition of Hedgehog (Hh) signaling pathways, crucial for limb development . This disruption can lead to morphological changes in cartilage templates during critical developmental windows.

- Endocrine Disruption : As an organophosphate, BTPPP may interfere with endocrine function. Its metabolites have been detected in human urine samples, suggesting potential exposure risks that could lead to reproductive and developmental issues .

1. Cytotoxic Effects on CHO Cells

In a study examining the effects of BTPPP on CHO-K1 cells, researchers found that exposure to concentrations ranging from 0.005 to 0.25 μg/ml resulted in:

- Increased nuclear intensity after 48 hours.

- A dose-dependent reduction in mitochondrial mass.

- Elevated levels of reactive oxygen species after just 2 hours at higher concentrations .

| Concentration (μg/ml) | Time (hours) | Mitochondrial Mass Reduction (%) | ROS Increase (%) |

|---|---|---|---|

| 0.005 | 48 | Significant | Moderate |

| 0.05 | 24 | Moderate | Significant |

| 0.25 | 2 | High | Significant |

2. Neurodevelopmental Impacts

A study focused on the effects of tert-butylphenyl diphenyl phosphate (BPDP), a related compound, revealed that exposure disrupted Hh signaling pathways essential for limb development:

- RNA sequencing showed altered expression of key genes involved in cartilage development.

- Co-treatment with Hh agonists partially rescued morphological defects caused by BPDP exposure .

3. Endocrine Disruption Evidence

Human biomonitoring studies have detected BTPPP metabolites in urine samples from diverse populations:

特性

IUPAC Name |

bis(4-tert-butylphenyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31O4P/c1-25(2,3)20-12-16-23(17-13-20)29-31(27,28-22-10-8-7-9-11-22)30-24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPMCXGPIVYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073157 | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-87-7 | |

| Record name | Phosphoric acid, bis[4-(1,1-dimethylethyl)phenyl] phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(p-tert-butylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。